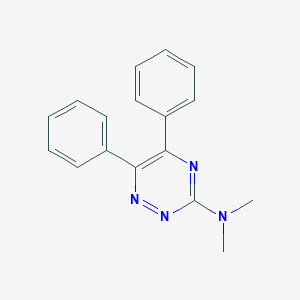

N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine, also known as DPA, is a commonly used fluorescent probe in scientific research. It is a small molecule that selectively binds to zinc ions, making it useful for detecting zinc in biological samples.

Wirkmechanismus

N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine binds to zinc ions through a coordination complex that involves the nitrogen atoms in the triazine ring. The binding of N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine to zinc causes a conformational change that leads to an increase in fluorescence. This increase in fluorescence can be used to detect the presence of zinc in biological samples.

Biochemical and Physiological Effects:

N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to have minimal biochemical and physiological effects in vitro and in vivo. It is non-toxic and does not interfere with cellular processes. However, it should be noted that N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine is not a biologically active compound and does not have any therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine as a fluorescent probe is its high selectivity for zinc over other metal ions. This makes it a valuable tool for studying the role of zinc in biological processes. Additionally, N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine is relatively easy to use and can be incorporated into a variety of experimental protocols.

One limitation of using N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings. Additionally, N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine has a relatively low quantum yield, which can limit its sensitivity in some applications.

Zukünftige Richtungen

There are several areas of future research that could be explored with N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine. One potential direction is the development of new fluorescent probes that are more sensitive and selective for zinc. Additionally, N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine could be used to study the role of zinc in disease states, such as Alzheimer's disease and diabetes. Finally, N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine could be used in combination with other imaging techniques, such as confocal microscopy, to study the distribution of zinc in cells and tissues.

Conclusion:

In conclusion, N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine is a valuable tool for studying the role of zinc in biological processes. Its high selectivity for zinc, ease of use, and minimal toxicity make it a popular choice for scientific research. However, its limited solubility and low quantum yield should be taken into account when designing experiments. Future research could focus on developing new fluorescent probes and exploring the role of zinc in disease states.

Synthesemethoden

The synthesis of N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine involves a three-step process. First, 2,4,6-triphenylpyrylium tetrafluoroborate is reacted with dimethylamine to form a pyrylium salt. Second, the pyrylium salt is reacted with hydrazine to form the corresponding hydrazone. Finally, the hydrazone is reacted with zinc chloride to form N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine. The overall yield of this synthesis is typically around 50%.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine is commonly used in scientific research as a fluorescent probe for detecting zinc ions in biological samples. Zinc is an essential trace element that plays a critical role in many biological processes, including DNA synthesis, protein synthesis, and cell division. N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine is particularly useful for detecting zinc in cells and tissues because it is highly selective for zinc over other metal ions. N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine has been used to study the role of zinc in a variety of biological processes, including insulin secretion, neurotransmitter release, and immune function.

Eigenschaften

Produktname |

N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine |

|---|---|

Molekularformel |

C17H16N4 |

Molekulargewicht |

276.34 g/mol |

IUPAC-Name |

N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C17H16N4/c1-21(2)17-18-15(13-9-5-3-6-10-13)16(19-20-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |

InChI-Schlüssel |

FTVMETMISCEJDL-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CN(C)C1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)

![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)

![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)

![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)

![Ethyl 2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B258933.png)

![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B258945.png)